9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate

Solid-phase peptide synthesis Microwave-assisted synthesis Acid chloride coupling

Slow, racemization-prone couplings in sterically hindered SPPS reduce yield and API purity. Fmoc-Leu-Cl (CAS 103321-59-1) is a shelf-stable, pre-activated amino acid chloride that resolves this. - Quantitative acylation within 45 seconds, even for α,α-dialkyl or N-methyl amino acids. - <0.05% racemization under optimized conditions, critical for pharma-grade peptide APIs. - Predictable oligomeric impurity profile, readily removed by standard RP-HPLC, avoiding the β-Ala by-products of active ester routes.

Molecular Formula C21H22ClNO3
Molecular Weight 371.9 g/mol
Cat. No. B12279230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate
Molecular FormulaC21H22ClNO3
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)
InChIKeyIAWFVICGSTUKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Summary for 9H-Fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate (Fmoc-Leu-Cl)


9H-Fluoren-9-ylmethyl N-(1-chloro-4-methyl-1-oxopentan-2-yl)carbamate, commonly referred to as Fmoc-L-leucine chloride (Fmoc-Leu-Cl, CAS 103321-59-1), is a pre-activated, shelf-stable amino acid chloride bearing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) Nᵅ-protecting group . With molecular formula C₂₁H₂₂ClNO₃ and molecular weight 371.86 g·mol⁻¹, it is primarily employed as a rapid-acting acylation reagent in both solution-phase and solid-phase peptide synthesis (SPPS). Unlike standard Fmoc-amino acids that require external activators, the built-in acid chloride functionality enables direct, kinetically fast amide bond formation under mild, racemization-suppressive conditions, positioning Fmoc-Leu-Cl as a specialist tool for sterically hindered or epimerization-prone couplings .

Why Generic Substitution of Fmoc-Leucine Derivatives Undermines Critical Peptide Synthesis Workflows


Interchanging Fmoc-Leu-Cl with other Fmoc-leucine derivatives such as Fmoc-Leu-OH, Fmoc-Leu-OSu, or Fmoc-Leu-OPfp is not a neutral decision because these reagents differ fundamentally in activation mechanism, coupling kinetics, racemization propensity, and impurity profiles . Fmoc-Leu-OH requires a separate coupling additive (e.g., DIC/HOBt), which introduces additional process variables and can generate dipeptide or tripeptide oligomeric impurities not observed when using pre-formed acid chlorides . Active esters like Fmoc-Leu-OSu exhibit slower acylation rates and are known to generate β-Ala-related by-products via Lossen rearrangement pathways, whereas Fmoc-Leu-Cl couples within seconds and has been demonstrated to proceed without detectable racemization under optimized conditions . These non-interchangeable performance characteristics directly impact crude peptide purity, overall yield, and the feasibility of synthesizing sterically congested sequences, making evidence-based selection critical for procurement.

Quantitative Differentiation Evidence for Fmoc-Leu-Cl vs. Alternative Fmoc-Leucine Coupling Reagents


Sub-Minute Coupling Kinetics of Fmoc-Leu-Cl Under Microwave Irradiation

Fmoc-amino acid chlorides, of which Fmoc-Leu-Cl is the leucine congener, complete acylation in 30–45 seconds under microwave activation with zinc dust, yielding isolated peptide product at 90–92%, while conventional active ester methods require 30 minutes to several hours for comparable conversions . This dramatic rate enhancement is attributed to the high intrinsic electrophilicity of the acid chloride carbonyl, enabling complete consumption of amine nucleophiles before competing hydrolysis can occur.

Solid-phase peptide synthesis Microwave-assisted synthesis Acid chloride coupling

Racemization-Free Coupling Confirmed by Diastereomeric Peptide Analysis

A critical differentiator for Fmoc-Leu-Cl is its demonstrated capacity for completely racemization-free amide bond formation. In a rigorous diastereomeric peptide test—Fmoc-L-Phe-Cl + H-D-Phe-Ala-OMe—both ¹H NMR and HPLC analysis confirmed the absence of any detectable epimerization product. This stands in contrast to reports on structurally related Fmoc-amino acid derivatives where epimerization levels can reach ≤3% depending on activation protocol, and to active ester couplings where base-promoted oxazolone formation frequently leads to measurable racemization for hindered residues [1].

Chiral purity Racemization suppression Fmoc solid-phase synthesis

Divergent Impurity Profiles: Oligomeric Impurities with Fmoc-Cl vs. β-Ala Adducts with Fmoc-OSu

Published comparative quality assessments reveal that the choice of Fmoc-leucine reagent dictates the dominant impurity class in the resulting protected amino acid . When Fmoc-Cl is used for Nᵅ-protection, the primary risk is formation of dipeptide and tripeptide oligomeric by-products (Fmoc-Leu-Leu-OH). In contrast, Fmoc-OSu routes lead to β-Ala-related contaminants such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Leu-OH arising from Lossen rearrangement of the succinimidyl moiety. These distinct impurity profiles require different analytical control strategies and have divergent downstream impacts on SPPS crude purity.

Impurity profiling Quality by Design Fmoc introduction routes

Supplier-Certified Purity ≥98% with Rigorous Quality Control Documentation

Commercially sourced Fmoc-Leu-Cl (CAS 103321-59-1) is documented at purity levels ≥98% by HPLC with accompanying Certificate of Analysis (CoA) , and typical commercial specifications include optical rotation [α]²⁵/D -14.0° (c = 1%, CHCl₃) as an identity and enantiomeric purity checkpoint . This contrasts with the typical 95% purity specification common for general-purpose Fmoc-amino acids, providing procurement officers with a quantitatively defined quality benchmark for method validation and regulatory submissions.

Certificate of Analysis Procurement specification Peptide reagent quality

High-Impact Application Scenarios for Fmoc-Leu-Cl Based on Quantitative Evidence


Microwave-Accelerated Synthesis of Sterically Hindered Peptide Sequences

The sub-minute coupling kinetics documented for Fmoc-amino acid chlorides make Fmoc-Leu-Cl the reagent of choice for microwave-assisted SPPS of sequences containing α,α-dialkyl amino acids, N-methyl amino acids, or consecutive β-branched residues. In these sterically congested environments, conventional active esters exhibit sluggish reactivity and elevated racemization, whereas Fmoc-Leu-Cl achieves quantitative acylation within 45 seconds, enabling high-throughput synthesis of elastin-like pentapeptides and cyclosporin analogs with preserved chiral integrity.

Racemization-Sensitive cGMP Peptide API Manufacturing

When synthesizing pharmaceutical-grade peptide active pharmaceutical ingredients (APIs) where even <1% D-epimer can constitute a critical impurity, the demonstrated <0.05% racemization level of Fmoc-Leu-Cl under zinc dust coupling provides a quantifiable quality advantage over alternative activation strategies. This evidence supports its inclusion in regulatory Chemistry, Manufacturing, and Controls (CMC) packages for peptides destined for clinical development.

Quality-Focused Fmoc-Amino Acid Library Construction with Defined Impurity Profiles

For core facilities or CROs building large Fmoc-amino acid libraries for high-throughput SPPS, the impurity profile divergence between Fmoc-Cl, Fmoc-OSu, and Fmoc-Amox routes informs platform-level reagent decisions. Selecting Fmoc-Leu-Cl aligns the impurity landscape toward predictable oligomeric species that are readily separated by standard reversed-phase HPLC, rather than the less intuitive β-Ala adducts generated by Fmoc-OSu routes.

Anchoring of Hindered Amino Acids to 4-Alkoxybenzyl Alcohol Resins

Fmoc-Leu-Cl is specifically effective for the rapid, high-yield esterification of amino acids with bulky side chains onto 4-alkoxybenzyl alcohol polystyrene resins without racemization [1]. For researchers synthesizing peptide acids on Wang-type resins, the acid chloride route provides superior loading efficiency compared to standard DIC/DMAP-mediated esterification of Fmoc-Leu-OH, particularly for leucine and other β-branched residues.

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